molecular formula C23H16N4O3S B2632178 (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 683257-24-1

(E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2632178
CAS No.: 683257-24-1
M. Wt: 428.47
InChI Key: SWQQUTUVQVGUDT-QGOAFFKASA-N
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Description

The compound (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring a thiazole ring substituted with a naphthalen-2-yl group and an aniline moiety bearing 4-methoxy and 2-nitro substituents. Its structure combines aromatic, heterocyclic, and electron-withdrawing groups, which are common in bioactive molecules.

Properties

IUPAC Name

(E)-3-(4-methoxy-2-nitroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-30-19-8-9-20(22(11-19)27(28)29)25-13-18(12-24)23-26-21(14-31-23)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13-14,25H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQUTUVQVGUDT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent coupling reactions to introduce the nitrophenyl and naphthalene moieties. The compound can be synthesized using methods similar to those described in literature for related thiazole derivatives, often utilizing starting materials like 4-methoxy-2-nitroaniline and various thiazole precursors .

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities, coupled with a 4-methoxy-2-nitrophenyl group that enhances its pharmacological profile. The presence of these functional groups contributes to its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of thiazole and nitrophenyl have shown promising activity against various bacterial strains. In vitro studies indicated that certain thiazole derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
Thiazole Derivative A0.22Active
Thiazole Derivative B0.25Active
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that electron-donating groups on the aromatic rings enhance anticancer activity, with IC50 values often less than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
Thiazole Derivative CA-431<1.98
Thiazole Derivative DJurkat<1.61
This compoundTBDTBD

Case Studies

A notable study involving thiazole derivatives highlighted their effectiveness against resistant bacterial strains and their potential as lead compounds for new antibiotic therapies . Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins .

Scientific Research Applications

Recent studies have indicated that compounds with thiazole structures exhibit promising anticancer properties. The thiazole moiety is known to enhance the selectivity and efficacy of anticancer agents against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the anticancer activity of thiazole derivatives, several compounds were synthesized and tested against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results demonstrated that compounds similar to (E)-3-((4-methoxy-2-nitrophenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the specific substitution patterns on the thiazole ring .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AA54925
Compound BMCF-715
This compoundA54920

Antimicrobial Applications

The compound's structure suggests potential antimicrobial properties, particularly against bacterial strains. Thiazole derivatives have been reported to possess antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

A recent investigation evaluated several thiazole derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that derivatives similar to this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Table 3: Antimicrobial Activity Data

CompoundBacteriaZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compoundStaphylococcus aureus18

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties (Predicted)

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~456.4 ~4.2 1 (NH) 6 (Nitro, nitrile, ether)
(2E)-3-(3,4-Dimethoxyphenyl)-... ~421.4 ~3.8 0 7
(E)-3-(2-Fluoro-5-Nitroanilino)-... ~395.3 ~3.5 1 (NH) 6

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this acrylonitrile derivative involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of substituted acetonitriles with brominated precursors (e.g., 4-(naphthalen-2-yl)-thiazole intermediates) under reflux in polar aprotic solvents like DMF or THF .
  • Nitro and methoxy group introduction : Electrophilic aromatic substitution or Ullmann-type coupling for aryl amino group attachment, requiring controlled temperature (60–80°C) and catalysts like CuI .
  • Optimization via Design of Experiments (DoE) : Use fractional factorial designs to test variables (solvent polarity, temperature, stoichiometry) and response surface methodology (RSM) to maximize yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the naphthyl and methoxyphenyl groups. For example, the acrylonitrile doublet (δ 6.8–7.2 ppm) and thiazole protons (δ 7.5–8.3 ppm) require integration and coupling constant analysis .
  • FT-IR : Confirm nitrile (C≡N stretch: 2220–2240 cm⁻¹), nitro (asymmetric NO₂: 1520–1560 cm⁻¹), and methoxy (C-O: 1240–1270 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF, focusing on isotopic patterns for bromine (if present) and nitrogen-rich fragments .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion with dichloromethane/hexane to obtain single crystals. Monitor solvent ratios to avoid twinning .
  • Data Collection/Refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters for the nitro group. Address disorder in the naphthyl moiety using PART and SUMP instructions .
  • Validation Tools : Check geometric outliers (e.g., bond lengths, angles) with PLATON and CCDC Mercury. Use RIGU restraints for flexible thiazole-aryl linkages .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies using uniform cell lines (e.g., HEK-293T for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro positioning) using molecular docking (AutoDock Vina) and electrostatic potential maps .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies across studies, adjusting for publication bias .

Advanced: What challenges arise in refining electron density for the nitro group during crystallographic analysis?

Methodological Answer:

  • Disorder Modeling : Split the nitro group into two positions (O1A/O1B and O2A/O2B) using PART and AFIX commands in SHELXL, refining occupancy factors to <50% .
  • Hydrogen Bonding Analysis : Use Mercury’s “Contacts” tool to identify short contacts (<3.0 Å) between nitro oxygen and adjacent aromatic protons, which may indicate π-stacking or resonance-assisted interactions .
  • Validation : Cross-validate with DFT calculations (Gaussian 09) to compare theoretical and experimental bond lengths, addressing outliers via Hirshfeld surface analysis .

Basic: What purification strategies are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate polar byproducts (e.g., unreacted nitriles) .
  • Recrystallization : Optimize solvent pairs (ethanol/water) by slow cooling to obtain high-purity crystals. Monitor via melting point consistency (Δmp ≤2°C) .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites (e.g., acrylonitrile β-carbon vs. thiazole sulfur) .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures (GROMACS) to predict hydrolysis stability of the nitrile group .
  • Machine Learning : Train models (e.g., Random Forest) on PubChem data to predict solubility or toxicity profiles .

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